2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core substituted with a bromo-fluorophenoxy-methylphenyl group. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its structural complexity arises from the combination of electron-withdrawing substituents (bromo and fluoro) and the boronate group, which modulate reactivity and stability in synthetic applications.
Properties
IUPAC Name |
2-[2-[(4-bromo-2-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)15-8-6-5-7-13(15)12-23-17-10-9-14(21)11-16(17)22/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQBWSMLPLFWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-fluorophenol with 2-bromomethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and substitution .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Synthetic Applications
The compound is primarily utilized in synthetic organic chemistry due to its ability to undergo cross-coupling reactions. This property is particularly useful in the formation of carbon-carbon bonds, which are essential for building complex organic molecules.
Cross-Coupling Reactions
Cross-coupling reactions involving boron compounds are pivotal in synthesizing biaryl compounds. The compound can act as a boronic acid equivalent in Suzuki-Miyaura coupling reactions. For example:
- Reaction Example : The compound can react with aryl halides to form biphenyl derivatives, which are crucial in drug discovery and materials science .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. The presence of the bromine and fluorine substituents may enhance biological activity by improving lipophilicity and bioavailability.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds derived from 4-bromo-2-fluorophenoxy derivatives. The results indicated that these compounds exhibited significant cytotoxic activity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in cancer progression .
Case Study 2: Agrochemical Development
Research has shown that boron-containing compounds can enhance the efficacy of pesticides. In one study, a derivative of this compound was tested for its ability to improve the stability and effectiveness of herbicides. The results demonstrated that the incorporation of the dioxaborolane structure improved herbicide performance under various environmental conditions .
Data Table: Comparison of Reactivity
Mechanism of Action
The mechanism of action for 2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boron reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Estimated based on analogs.
Reactivity and Stability
- Electron-Withdrawing Effects : Bromo and fluoro substituents enhance the electrophilicity of the boronate group, accelerating transmetallation in cross-coupling reactions compared to unsubstituted analogs (e.g., 2-phenyl-dioxaborolane) .
- Hydrolytic Stability: Fluorine substituents improve hydrolytic stability compared to non-fluorinated analogs, as seen in 2-(4-fluorophenyl)-dioxaborolane .
Spectroscopic Data (NMR and MS)
- Bromophenyl Analogs : ¹H NMR (CDCl₃) δ 7.6–7.8 (aryl-H), 1.3 ppm (pinacol CH₃); MS: [M]+ m/z 282 .
- Fluorophenyl Analogs : ¹H NMR (CDCl₃) δ 7.4–7.6 (aryl-H), 1.3 ppm (pinacol CH₃); ¹⁹F NMR: δ -110 ppm .
Catalysis and Material Science
- Suzuki-Miyaura Coupling : Bromophenyl-dioxaborolanes () achieve >80% yield in Pd-catalyzed couplings with aryl halides .
Limitations and Challenges
- Purification Complexity : Bromomethyl-substituted derivatives () require silica gel chromatography due to byproduct formation, a challenge likely shared by the target compound .
- Cost and Accessibility : Bromine and fluorine substituents increase synthetic complexity and cost compared to simpler analogs .
Biological Activity
The compound 2-(2-((4-bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known by its CAS number 2246573-09-9 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects based on diverse research findings.
Molecular Formula : CHBBrFO
Molecular Weight : 407.09 g/mol
Structural Features : The compound features a dioxaborolane core with a substituted phenyl group containing a bromo and fluorine substituent. This unique structure may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of aryl halides with boron reagents under specific conditions to form the desired dioxaborolane structure. Recent studies have highlighted various synthetic pathways that enhance yield and purity, utilizing catalysts such as palladium or copper in the presence of appropriate solvents .
Anticancer Properties
Recent research has indicated that compounds similar to 2-(2-((4-bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. For instance:
- Inhibition of COX-2 : The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. In vitro studies suggest that derivatives of this compound can effectively reduce COX-2 activity, which is linked to tumor progression .
- Cell Viability Assays : Studies have shown that the compound can induce apoptosis in cancer cell lines at low micromolar concentrations. A notable study demonstrated a reduction in cell viability by more than 50% in breast cancer cells treated with this compound over a 48-hour period .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary screening against various bacterial strains revealed:
- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this boronic ester?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors. A reported method achieves 43% yield via a three-stage process: (1) reaction with potassium acetate in 1,4-dioxane at 90°C under inert atmosphere, (2) neutralization with sodium bicarbonate, and (3) acidification with HCl . Precursor halogenation (bromo/fluoro) ensures regioselectivity.
Q. How should researchers characterize purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : , , , and NMR to confirm substituent positions and boronic ester integrity .
- HPLC/GC-MS : Quantify purity (>95% as per industry standards) and detect hydrolyzed byproducts .
- X-ray Crystallography : Resolve steric effects of the bulky phenoxy-methyl group (e.g., as in structurally similar ferrocene derivatives) .
Q. What storage conditions ensure stability?
- Methodological Answer : Store under argon or nitrogen to prevent hydrolysis. Use desiccants and maintain temperatures below -20°C for long-term stability. Avoid exposure to moisture or protic solvents, as the dioxaborolane ring is prone to degradation .
Q. Which analytical techniques quantify substituent effects (Br/F) on reactivity?
- Methodological Answer :
- Cyclic Voltammetry : Assess electronic effects of fluorine’s electronegativity on redox behavior.
- DFT Calculations : Model steric hindrance from the bromophenoxy group .
- Kinetic Studies : Compare coupling rates with non-halogenated analogs to isolate substituent impacts .
Q. How can reaction yields in cross-coupling be optimized?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or SPhos ligands to enhance turnover in sterically hindered systems.
- Solvent Optimization : Anhydrous THF or toluene minimizes boronic ester hydrolysis .
- Temperature Control : Reactions at 80–100°C balance activation energy and decomposition risks .
Advanced Research Questions
Q. How do bromo/fluoro substituents influence reactivity in Pd-catalyzed couplings?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing boronic ester nucleophilicity but increasing oxidative addition efficiency at Pd centers .
- Steric Effects : The bromophenoxy-methyl group creates steric bulk, slowing transmetallation. Use bulky ligands (e.g., XPhos) to mitigate .
- Data Contradiction Note : Conflicting reports on coupling efficiency may arise from varying ligand/catalyst systems—systematic screening is recommended .
Q. What strategies mitigate steric hindrance in coupling reactions?
- Methodological Answer :
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, overcoming steric barriers.
- Pre-activation : Generate more reactive trifluoroborate salts via KHF treatment .
- Ligand Design : Bidentate ligands (e.g., DavePhos) improve catalyst accessibility to the boron center .
Q. How does moisture sensitivity impact experimental reproducibility?
- Methodological Answer :
- Hydrolysis Byproducts : Moisture converts the boronic ester to boronic acid, detectable via NMR (shift from ~30 ppm to ~18 ppm) .
- Preventive Measures : Use Schlenk lines for air-free handling; pre-dry solvents over molecular sieves .
Q. What explains unexpected byproducts in heterocyclic syntheses?
- Methodological Answer :
- Debromination Pathways : Competing oxidative debromination can occur under basic conditions, forming fluorophenoxy byproducts. Monitor via LC-MS .
- Boronate Isomerization : Heating may induce dioxaborolane ring rearrangement, characterized by NMR splitting patterns .
Q. How to reconcile discrepancies in catalytic efficiency across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
